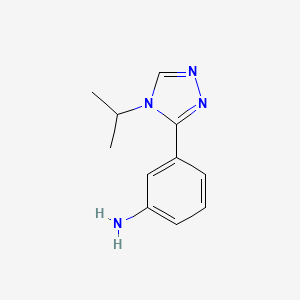![molecular formula C11H17FN2 B7868759 N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868759.png)
N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine is a chemical compound known for its potential applications in various scientific fields. This compound features a fluorinated phenyl group, which often imparts unique chemical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine typically involves the reaction of 4-fluoroacetophenone with methylamine and ethylenediamine under controlled conditions. The process may include steps such as:
Condensation Reaction: 4-fluoroacetophenone reacts with methylamine to form an intermediate.
Amine Addition: The intermediate is then reacted with ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The fluorinated phenyl group can interact with enzymes or receptors, altering their activity. This compound may also influence signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N1-[1-(4-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine
- N1-[1-(4-Bromo-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine
- N1-[1-(4-Methyl-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine
Uniqueness
N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Propiedades
IUPAC Name |
N'-[1-(4-fluorophenyl)ethyl]-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-9(14(2)8-7-13)10-3-5-11(12)6-4-10/h3-6,9H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFODHLPAZGSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
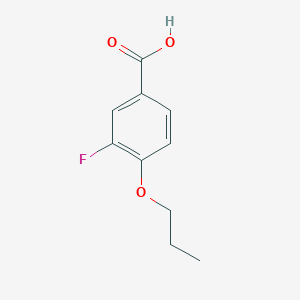
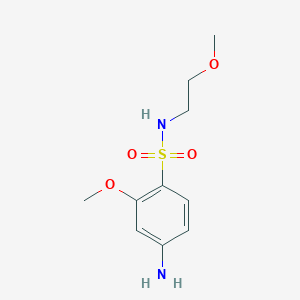
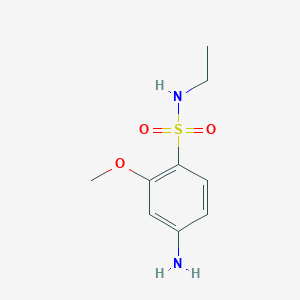
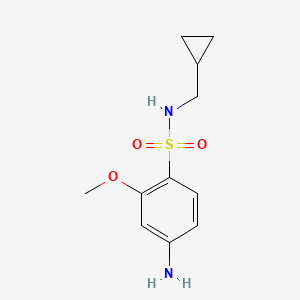
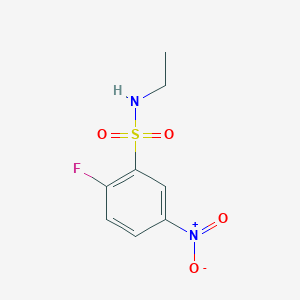
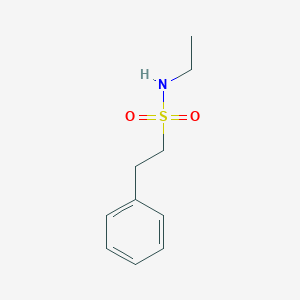
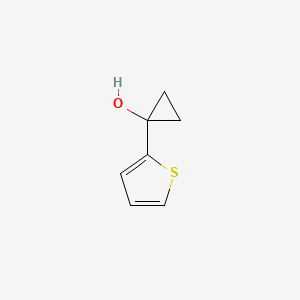
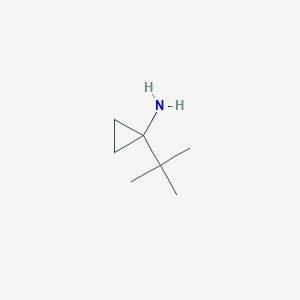
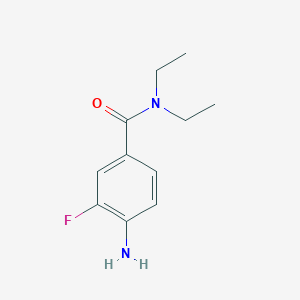
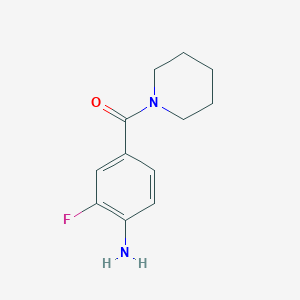
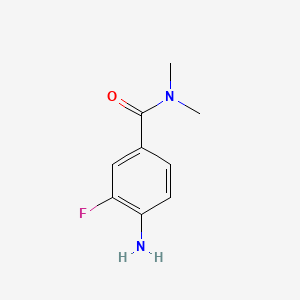
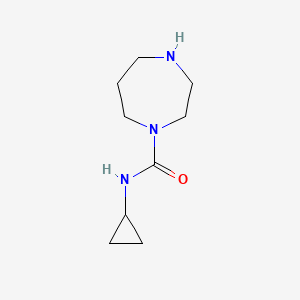
![1-[(4-Bromophenyl)methyl]-3-cyclopropylurea](/img/structure/B7868786.png)
